molecular formula C20H14Cl3N3O3 B11549032 4-Chloro-N-({N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11549032
M. Wt: 450.7 g/mol
InChI Key: SLNILMTZHULAGL-KIBLKLHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a hydrazinecarbonyl group, and multiple chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 5-(2,5-dichlorophenyl)furan-2-carbaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or furans.

Scientific Research Applications

4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a furan ring, multiple chlorine atoms, and a hydrazinecarbonyl group

Properties

Molecular Formula

C20H14Cl3N3O3

Molecular Weight

450.7 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H14Cl3N3O3/c21-13-3-1-12(2-4-13)20(28)24-11-19(27)26-25-10-15-6-8-18(29-15)16-9-14(22)5-7-17(16)23/h1-10H,11H2,(H,24,28)(H,26,27)/b25-10+

InChI Key

SLNILMTZHULAGL-KIBLKLHPSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.